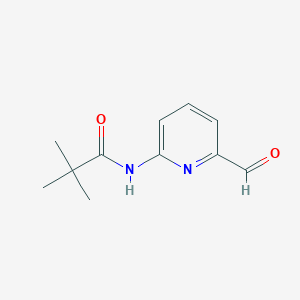

N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJJATMNDDRQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432821 | |

| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372948-82-8 | |

| Record name | N-(6-Formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(6-formylpyridin-2-yl)pivalamide

CAS Number: 372948-82-8

Disclaimer: This document provides a comprehensive technical overview of N-(6-formylpyridin-2-yl)pivalamide. It is important to note that while the synthesis and chemical properties are based on established principles, specific experimental data such as reaction yields, purity, and comprehensive characterization for this compound are not extensively available in peer-reviewed literature. The experimental protocols provided are representative examples based on standard organic chemistry methodologies for analogous compounds. Researchers should use this guide as a reference and optimize conditions as necessary.

Core Compound Properties

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group and a pivalamide-protected amine on a pyridine scaffold, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 372948-82-8 | Publicly available chemical databases |

| Molecular Formula | C₁₁H₁₄N₂O₂ | ChemicalBook[1] |

| Molecular Weight | 206.24 g/mol | ChemicalBook[1] |

| Boiling Point | 387.3 ± 27.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.165 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 13.46 ± 0.70 (Predicted) | ChemicalBook[1] |

| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | Benchchem[2] |

Table 2: Expected Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pivaloyl group (tert-butyl singlet), aromatic pyridine protons, an aldehyde proton (downfield singlet), and an amide N-H proton. |

| ¹³C NMR | Resonances for the pivaloyl carbonyl and quaternary carbons, pyridine ring carbons (including the carbon of the formyl group), and the aldehyde carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic and aromatic), a sharp C=O stretch for the aldehyde, a C=O stretch for the amide, and C=N/C=C stretches of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process starting from 2-amino-6-methylpyridine. The first step is the protection of the amino group with pivaloyl chloride, followed by the oxidation of the methyl group to an aldehyde.

Synthetic Workflow

References

An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide, a versatile heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by a pivalamide group at the 2-position and a formyl (aldehyde) group at the 6-position. The bulky pivaloyl group serves to protect the amine, allowing for selective reactions at other positions on the pyridine ring. The reactive formyl group makes this compound a valuable synthetic intermediate.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide |

| CAS Number | 372948-82-8[1][2] |

| Molecular Formula | C₁₁H₁₄N₂O₂[2] |

| Molecular Weight | 206.24 g/mol [1][2] |

| SMILES | CC(C)(C)C(=O)NC1=NC=CC=C1C=O |

| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N[1] |

Physicochemical Properties

The known and predicted physicochemical properties of the compound are presented below.

| Property | Value | Source |

| Boiling Point | 387.3 ± 27.0 °C | Predicted[2] |

| Density | 1.165 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 13.46 ± 0.70 | Predicted[2] |

Spectroscopic Data

While comprehensive experimental spectra are not widely published, the expected NMR data provides a basis for structural confirmation. Mass spectrometry would confirm the molecular weight, and IR spectroscopy would show characteristic absorptions for the carbonyl groups and the aromatic ring.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data [1]

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Formyl (CHO) | 9.8 - 10.2 | Singlet |

| Amide (N-H) | 8.5 - 9.5 | Singlet (broad) |

| Pyridine (H-5) | 8.1 - 8.3 | Doublet |

| Pyridine (H-4) | 7.9 - 8.1 | Triplet |

| Pyridine (H-3) | 7.7 - 7.9 | Doublet |

| t-butyl ((CH₃)₃C) | 1.2 - 1.4 | Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data [1]

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Formyl Carbonyl (C=O) | 190 - 195 |

| Amide Carbonyl (C=O) | 175 - 180 |

| Pyridine (C2, C6) | 150 - 155 |

| Pyridine (C4) | 138 - 142 |

| Pyridine (C3, C5) | 118 - 125 |

| t-butyl (quaternary C) | 38 - 42 |

| t-butyl (methyl C) | 26 - 30 |

Synthesis and Reactivity

This compound is primarily synthesized via a two-step process starting from 2-amino-6-methylpyridine. Its utility as a chemical intermediate stems from the high reactivity of the formyl group.

Experimental Protocol: Synthesis

The synthesis involves the protection of the amino group followed by oxidation of the methyl group.[1]

Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Amine Protection)

-

Dissolution: Dissolve 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran.[1]

-

Base Addition: Add a base, typically triethylamine or pyridine, to the solution to neutralize the hydrochloric acid byproduct that will be formed.[1]

-

Acylation: Slowly add pivaloyl chloride to the solution. The amino group of the 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride in a nucleophilic acyl substitution reaction.[1]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, N-(6-methylpyridin-2-yl)pivalamide.

Step 2: Synthesis of this compound (Oxidation)

-

Oxidation: The intermediate, N-(6-methylpyridin-2-yl)pivalamide, is oxidized to yield the final aldehyde product. While various oxidizing agents can be used for the conversion of a methyl group to an aldehyde, a common method involves reagents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) under controlled conditions.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Chemical Reactivity

The formyl group at the 6-position is a versatile functional handle for a variety of chemical transformations.[1] This reactivity makes the compound a key building block for more complex molecules.

-

Condensation Reactions: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[1]

-

Reduction: The formyl group can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (NaBH₄), yielding N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide.[1]

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing another route for functionalization.[1]

-

Carbon-Carbon Bond Formation: The formyl group can participate in various C-C bond-forming reactions, such as Wittig reactions or aldol condensations.[1]

References

An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide, a versatile intermediate in organic synthesis. The information is tailored for professionals in research and development who require detailed chemical data and experimental insights.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for experimental design, characterization, and quality control.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 372948-82-8 | [1] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The synthetic strategy involves the protection of the amino group, followed by the oxidation of the methyl group.

Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide

The initial step focuses on the protection of the primary amine on the pyridine ring to prevent unwanted side reactions in the subsequent oxidation step. This is accomplished via a nucleophilic acyl substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine in a suitable inert solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a base, typically triethylamine or pyridine, to the solution. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction.[1]

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride acts as the acylating agent, introducing the bulky pivaloyl group.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, N-(6-methylpyridin-2-yl)pivalamide, can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

The second and final step involves the selective oxidation of the methyl group at the 6-position of the pyridine ring to a formyl group. A common method for this transformation is a two-stage process involving benzylic bromination followed by hydrolysis.[1]

Experimental Protocol:

-

Benzylic Bromination: Dissolve the N-(6-methylpyridin-2-yl)pivalamide intermediate in a suitable solvent like carbon tetrachloride. Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.[1] The reaction is often initiated using a radical initiator (e.g., AIBN or benzoyl peroxide) and may require heating or UV irradiation.

-

Formation of Dibrominated Intermediate: The reaction proceeds to form the N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.[1]

-

Hydrolysis: The dibrominated intermediate is then hydrolyzed to the desired aldehyde. This can be achieved by treatment with silver nitrate or under acidic conditions.[1]

-

Purification: Following the hydrolysis, the final product, this compound, is isolated and purified using standard techniques such as column chromatography.

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its precursors.

Caption: Synthetic pathway of this compound.

References

Physicochemical properties of N-(6-formylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-(6-formylpyridin-2-yl)pivalamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Physicochemical Properties

This compound, with the CAS number 372948-82-8, is a pyridine derivative featuring a pivalamide group and a formyl substituent.[1] These functional groups impart specific chemical reactivity and make it a versatile intermediate in organic synthesis. A summary of its known and predicted physicochemical properties is presented in Table 1. While some experimental data is available, certain properties such as melting point and specific solubility are not widely reported and the data below is based on predicted values.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| CAS Number | 372948-82-8 | [1][2] |

| Boiling Point (Predicted) | 387.3 ± 27.0 °C | [2] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.46 ± 0.70 | [2] |

| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Formyl Proton (-CHO) | 9.8 |

| Pyridine Ring Protons | 7.5 - 8.2 |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 175 |

Source:[1]

Synthesis

The primary synthetic route to this compound starts from 2-amino-6-methylpyridine.[1] The synthesis involves a two-step process: protection of the amino group followed by oxidation of the methyl group.

Experimental Protocol

Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection)

-

To a solution of 2-amino-6-methylpyridine in an inert solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or pyridine.

-

Slowly add pivaloyl chloride to the reaction mixture at a controlled temperature.

-

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride.[1]

-

The added base neutralizes the hydrochloric acid that is formed as a byproduct.[1]

-

Upon completion, the reaction mixture is worked up to isolate the N-(6-methylpyridin-2-yl)pivalamide intermediate.

Step 2: Synthesis of this compound (Oxidation)

-

The intermediate N-(6-methylpyridin-2-yl)pivalamide is subjected to oxidation to convert the methyl group to a formyl group.

-

A common method involves benzylic bromination using N-bromosuccinimide (NBS) to form an N-[6-(dibromomethyl)pyridin-2-yl]pivalamide intermediate.[1]

-

Subsequent hydrolysis of the dibrominated intermediate, often facilitated by silver nitrate or acidic conditions, yields the final product, this compound.[1]

-

The final product is then purified using standard techniques such as column chromatography.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Potential Applications and Reactivity

This compound is a valuable intermediate for the synthesis of more complex molecules due to its reactive functional groups.

-

Ligand Synthesis: The pyridine nitrogen and the formyl oxygen can act as coordination sites for metal ions, making this compound a potential building block for metal-organic frameworks (MOFs) and other coordination polymers.[1] The formyl group can be readily converted into Schiff bases through condensation with primary amines, which are important ligands in coordination chemistry.[1]

-

Drug Discovery Intermediate: While direct biological activity of this compound is not extensively documented, its structural motifs are of interest in medicinal chemistry. For instance, derivatives of 2-formylpyridine have been explored for their potential as telomerase inhibitors, a target in cancer therapy.[1] The formyl group serves as a versatile handle for constructing fused ring systems, which are common scaffolds in many biologically active molecules.[1]

Signaling Pathways

Currently, there is no publicly available research that directly implicates this compound in any specific biological signaling pathways. While related pyridine-containing compounds may exhibit biological activities, the direct interaction and modulation of signaling pathways by the title compound have not been reported. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Logical Relationships in Synthetic Utility

The chemical utility of this compound is rooted in the distinct reactivity of its functional groups. The logical relationship between these groups and their potential transformations is key to its application in synthetic chemistry.

Caption: Reactivity and synthetic utility of this compound.

References

An In-depth Technical Guide to N-(6-formylpyridin-2-yl)pivalamide

This guide provides comprehensive information on N-(6-formylpyridin-2-yl)pivalamide, covering its chemical identity, physicochemical properties, synthesis, and reactivity. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄N₂O₂[3]

Synonyms and Identifiers:

-

CBNumber: CB0427263[3]

-

MDL Number: MFCD08235019[3]

-

InChI Key: DRJJATMNDDRQOM-UHFFFAOYSA-N[1]

-

Canonical SMILES: CC(C)(C)C(=O)NC1=CC=CC(=N1)C=O[1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 387.3 ± 27.0 °C | [3] |

| Density | 1.165 ± 0.06 g/cm³ | [3] |

| pKa | 13.46 ± 0.70 | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound starts with 2-amino-6-methylpyridine. The synthesis involves protection of the amino group followed by oxidation of the methyl group.[1]

Protocol 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Intermediate)

-

Reactants: 2-amino-6-methylpyridine, pivaloyl chloride, and a base (e.g., triethylamine or pyridine).[1]

-

Solvent: An inert solvent such as dichloromethane or tetrahydrofuran is used.[1]

-

Procedure:

-

Dissolve 2-amino-6-methylpyridine in the chosen inert solvent.

-

Add the base to the solution to neutralize the hydrochloric acid byproduct that will be formed.[1]

-

Slowly add pivaloyl chloride to the mixture. This reaction is a nucleophilic acyl substitution where the amino group of the pyridine attacks the acyl chloride.[1]

-

The reaction leads to the formation of the stable intermediate, N-(6-methylpyridin-2-yl)pivalamide.[1]

-

The product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

-

Protocol 2: Oxidation to this compound

-

Starting Material: N-(6-methylpyridin-2-yl)pivalamide.

-

Reagent: A suitable oxidizing agent to convert the methyl group to a formyl group.

-

Procedure:

Reactivity and Applications

The formyl group at the 6-position makes this compound a versatile intermediate for further chemical transformations.

-

Schiff Base Formation: The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are important ligands in coordination chemistry.[1]

-

Reduction: The aldehyde can be reduced to a hydroxymethyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding N-(6-(hydroxymethyl)pyridin-2-yl)pivalamide.[1]

-

Oxidation: The formyl group can be oxidized to a carboxylic acid.[1]

-

Carbon-Carbon Bond Formation: It can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions.[1]

These reactions make formyl-substituted pyridines valuable starting materials for creating diverse molecular architectures for applications in medicinal chemistry and materials science.[1]

Role in Coordination Chemistry

The structure of this compound contains multiple donor atoms, making it an effective ligand in coordination chemistry.

-

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a primary Lewis basic site for metal coordination.[1]

-

Amide Oxygen/Nitrogen: The pivalamide group also offers potential coordination sites through its oxygen or nitrogen atoms.

-

Formyl Oxygen: The carbonyl oxygen of the formyl group provides an additional coordination site.[1]

This multi-dentate character allows the molecule to act as a chelating or bridging ligand, facilitating the formation of mono-, di-, or polynuclear metal complexes.[1]

References

Synthesis of 2-Pivalamido-6-Formylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-pivalamido-6-formylpyridine, a key intermediate in various pharmaceutical and chemical research applications. This document details the probable synthetic pathways, experimental protocols for analogous reactions, and relevant quantitative data, offering a valuable resource for the successful synthesis of this compound.

Synthetic Pathway Overview

The most plausible and efficient synthesis of 2-pivalamido-6-formylpyridine commences with the readily available starting material, 2-amino-6-methylpyridine. The synthesis proceeds through a two-step sequence:

-

Pivaloylation: The amino group of 2-amino-6-methylpyridine is protected with a pivaloyl group to yield the intermediate, N-(6-methylpyridin-2-yl)pivalamide.

-

Oxidation: The methyl group at the 6-position of the pyridine ring is then oxidized to a formyl group to afford the final product, 2-pivalamido-6-formylpyridine.

An alternative approach involves the direct formylation of a pivalamido-protected pyridine precursor through ortho-lithiation.

Below is a visual representation of the primary synthetic pathway:

Caption: Primary synthetic route from 2-amino-6-methylpyridine.

Experimental Protocols

Step 1: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide (Pivaloylation)

The protection of the amino group of 2-amino-6-methylpyridine can be achieved through acylation with pivaloyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: General pivaloylation reaction scheme.

Illustrative Protocol:

To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a base such as pyridine or triethylamine (1.1-1.5 eq) is added. The solution is cooled to 0 °C. Pivaloyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 2-Pivalamido-6-Formylpyridine (Oxidation)

The oxidation of the methyl group of N-(6-methylpyridin-2-yl)pivalamide to a formyl group is a critical step. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[1][2]

Reaction Scheme:

Caption: Selenium dioxide oxidation of the methyl group.

Illustrative Protocol:

N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) is dissolved in a suitable solvent, typically dioxane or toluene.[2] Selenium dioxide (1.1-1.5 eq) is added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 2-pivalamido-6-formylpyridine.

Caution: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Alternative Synthetic Route: Ortho-Lithiation and Formylation

An alternative strategy for the formylation step involves the use of the pivalamido group as a directed metalating group. This allows for the specific deprotonation at the ortho-position (the methyl group) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Workflow:

Caption: Workflow for the ortho-lithiation and formylation route.

Illustrative Protocol:

To a solution of N-(6-methylpyridin-2-yl)pivalamide (1.0 eq) in anhydrous THF under an inert atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi) (1.1-1.2 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period of time to allow for complete deprotonation. Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added, and the reaction is stirred at -78 °C for an additional period before being allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key transformations, compiled from analogous reactions in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Pivaloylation | 2-Amino-6-methylpyridine, Pivaloyl Chloride | Pyridine or Triethylamine / CH₂Cl₂ or THF | 0 to RT | 2-12 | 85-95 |

| Oxidation | N-(6-Methylpyridin-2-yl)pivalamide | Selenium Dioxide / Dioxane or Toluene | Reflux | 4-24 | 40-70 |

| Lithiation-Formylation | N-(6-Methylpyridin-2-yl)pivalamide | n-BuLi, DMF / Anhydrous THF | -78 to RT | 2-4 | 50-75 |

Conclusion

The synthesis of 2-pivalamido-6-formylpyridine is most reliably achieved through a two-step process involving the pivaloylation of 2-amino-6-methylpyridine followed by the oxidation of the resulting intermediate. The selenium dioxide-mediated oxidation of the methyl group presents a robust and well-documented method for this transformation. For substrates where this oxidation may be problematic, the ortho-lithiation and formylation route offers a viable alternative. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. Researchers should optimize the described conditions for their specific experimental setup to achieve the best results.

References

Spectral Analysis of N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound N-(6-formylpyridin-2-yl)pivalamide. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented to facilitate the identification, characterization, and utilization of this compound in further research and development activities.

Chemical Structure and Properties

This compound is a derivative of 2-aminopyridine, characterized by the presence of a formyl group at the 6-position and a pivalamide group attached to the amino nitrogen.

-

IUPAC Name: N-(6-formylpyridin-2-yl)-2,2-dimethylpropanamide

-

CAS Number: 372948-82-8[1]

-

Molecular Formula: C₁₁H₁₄N₂O₂[1]

-

Molecular Weight: 206.24 g/mol [1]

The structure of this compound, with atom numbering for NMR assignments, is presented below.

Caption: Chemical structure of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | H-formyl |

| ~8.2 | d | 1H | Pyridine-H |

| ~7.9 | t | 1H | Pyridine-H |

| ~7.7 | d | 1H | Pyridine-H |

| ~8.5 | br s | 1H | N-H |

| ~1.3 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (formyl) |

| ~177 | C=O (amide) |

| ~153 | Pyridine-C |

| ~152 | Pyridine-C |

| ~139 | Pyridine-C |

| ~119 | Pyridine-C |

| ~114 | Pyridine-C |

| ~40 | -C (CH₃)₃ |

| ~27 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (amide) |

| ~2970 | C-H stretch (aliphatic) |

| ~2870 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1680 | C=O stretch (amide) |

| ~1580, ~1460 | C=C and C=N stretch (pyridine ring) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 206.1055 (calculated for C₁₁H₁₄N₂O₂)

-

Major Fragmentation Pathways (Predicted):

-

Loss of the formyl group (-CHO): m/z = 177

-

Loss of the pivaloyl group (-C(O)C(CH₃)₃): m/z = 121

-

Formation of the pivaloyl cation ([C(O)C(CH₃)₃]⁺): m/z = 85

-

Formation of the tert-butyl cation ([C(CH₃)₃]⁺): m/z = 57

-

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-6-methylpyridine.

Step 1: Pivaloylation of 2-amino-6-methylpyridine

To a solution of 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base (e.g., triethylamine or pyridine) is added. The mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-(6-methylpyridin-2-yl)pivalamide.

Step 2: Oxidation of the methyl group

The N-(6-methylpyridin-2-yl)pivalamide is dissolved in a suitable solvent (e.g., carbon tetrachloride) and N-bromosuccinimide (NBS) is added in portions, along with a radical initiator such as benzoyl peroxide. The mixture is refluxed until the starting material is consumed. The resulting dibromomethyl intermediate is then hydrolyzed, often using silver nitrate in aqueous acetone, to yield the final product, this compound. The crude product is purified by column chromatography.[1]

Spectroscopic Analysis

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive ion mode.

Visualizations

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Predicted fragmentation pathways in mass spectrometry.

References

N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Solubility and Stability

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of N-(6-formylpyridin-2-yl)pivalamide. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from structurally analogous compounds and outlines standard industry protocols for experimental determination. The information herein is intended to guide research, formulation development, and analytical method development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for anticipating its behavior in various solvent systems and under different stress conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 372948-82-8 | Publicly available chemical supplier information |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Publicly available chemical supplier information |

| Molecular Weight | 220.27 g/mol | Publicly available chemical supplier information |

| Predicted Boiling Point | 387.3 ± 27.0 °C | ChemicalBook[1] |

| Predicted Density | 1.165 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 13.46 ± 0.70 | ChemicalBook[1] |

Solubility Profile

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which may contribute to solubility in polar protic solvents.

-

Formyl Group: The aldehyde group is polar and can participate in hydrogen bonding, further enhancing solubility in polar solvents. For instance, 2-formylpyridine is miscible with water.[2][3]

-

Pivalamide Group: The amide group is polar and capable of hydrogen bonding.[4] However, the bulky tert-butyl group introduces significant lipophilicity, which will likely limit aqueous solubility. Simple amides like pivalamide and benzamide are more soluble in polar organic solvents than in water.[4][5]

Expected Solubility: Based on these features, this compound is expected to exhibit low to moderate solubility in aqueous solutions and greater solubility in polar organic solvents such as ethanol, methanol, DMSO, and acetone.

Stability Profile

The chemical stability of this compound is dictated by its functional groups. The primary potential degradation pathways are hydrolysis of the amide bond and reactions involving the aldehyde group.

-

Amide Hydrolysis: Amide bonds are generally more resistant to hydrolysis than ester bonds.[6] The steric hindrance provided by the tert-butyl group in the pivalamide moiety is expected to further increase its stability against hydrolysis, likely requiring harsh acidic or basic conditions for significant degradation to occur.[4]

-

Aldehyde Reactivity: The formyl group is susceptible to oxidation to a carboxylic acid and can participate in other reactions. The stability of the aldehyde will be influenced by factors such as the presence of oxidizing agents, light, and temperature.

A comprehensive evaluation of the stability of this compound should be conducted through forced degradation studies.[7][8][9] These studies are essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[8][9]

Experimental Protocols

To definitively determine the solubility and stability of this compound, the following standard experimental protocols are recommended.

Solubility Determination

4.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early drug discovery.[1][10]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).[11]

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.[12]

-

Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[12]

-

Precipitate Detection: Measure the turbidity of each well using a nephelometer to detect the point of precipitation.[10] Alternatively, filter the solutions and analyze the filtrate.[10][12]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as UV-Vis spectrophotometry or LC-MS.[12]

4.1.2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard.[12][13]

-

Sample Preparation: Add an excess amount of solid this compound to various solvents of interest (e.g., water, PBS at different pH values, biorelevant media like FaSSIF and FeSSIF).[14][15]

-

Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[16]

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are performed to identify the likely degradation products and establish degradation pathways.[9] A target degradation of 5-20% is generally aimed for.[17]

-

Hydrolytic Stability:

-

Oxidative Stability: Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂).[8]

-

Photostability: Expose the solid compound and a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines.

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).[18]

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method (typically HPLC with UV and/or MS detection) to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate a typical workflow for solubility and stability testing and the potential degradation pathways for this compound.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. 2-Pyridinecarboxaldehyde | CAS#:1121-60-4 | Chemsrc [chemsrc.com]

- 3. 2-Pyridinecarboxaldehyde, 99% | Fisher Scientific [fishersci.ca]

- 4. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. apicule.com [apicule.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Safety, Hazards, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, hazard, and handling information for N-(6-formylpyridin-2-yl)pivalamide. The information is intended for use by qualified professionals in a research and development setting. It is not a substitute for a formal risk assessment and should be used in conjunction with institutional safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for this compound.

Chemical and Physical Properties

This compound is a pyridine derivative with a formyl group and a pivalamide moiety.[1] These functional groups contribute to its reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and organic synthesis. For research purposes only, this compound is not intended for human or veterinary use.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 372948-82-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [1] |

| Boiling Point | 387.3±27.0 °C (Predicted) | [3] |

| Density | 1.165±0.06 g/cm³ (Predicted) | [3] |

| InChI Key | DRJJATMNDDRQOM-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (based on a structural analog):

-

Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 2) , H310: Fatal in contact with skin.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements (Based on a Structural Analog)

| Category | Code | Statement |

| Hazard | H301 | Toxic if swallowed. |

| H310 | Fatal in contact with skin. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust. |

| P262 | Do not get in eyes, on skin, or on clothing. | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P405 | Store locked up. |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn.[4]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are essential.[5] Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or when there is a risk of splashing, chemical-resistant overalls or an apron should be used.[6]

-

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate filter should be used.[4]

Safe Handling Practices

-

Avoid all personal contact with the substance.

-

Do not breathe dust, vapor, mist, or gas.[7]

-

Use in a chemical fume hood.[5]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Ensure emergency equipment such as a safety shower and eyewash station are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep the container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

Spills

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

-

For large spills, follow institutional emergency procedures.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid

-

If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.

-

If on Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound starts with 2-amino-6-methylpyridine.[1] The synthesis involves two main steps: protection of the amino group followed by oxidation of the methyl group.[1]

Step 1: Protection of the Amino Group (Acylation)

This step involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride to form N-(6-methylpyridin-2-yl)pivalamide.[1]

-

Materials:

-

2-amino-6-methylpyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine or pyridine

-

-

Procedure:

-

Dissolve 2-amino-6-methylpyridine in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine or pyridine to the solution to act as a base.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(6-methylpyridin-2-yl)pivalamide.

-

Step 2: Oxidation of the Methyl Group

The methyl group of N-(6-methylpyridin-2-yl)pivalamide is oxidized to a formyl group. A common method involves a two-step process of bromination followed by hydrolysis.[1]

-

Materials:

-

N-(6-methylpyridin-2-yl)pivalamide

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride or other suitable solvent

-

Silver nitrate or an acidic solution for hydrolysis

-

-

Procedure:

-

Bromination:

-

Dissolve N-(6-methylpyridin-2-yl)pivalamide in carbon tetrachloride.

-

Add NBS and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with stirring under a light source (e.g., a sunlamp) to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate to obtain the crude dibrominated intermediate, N-[6-(dibromomethyl)pyridin-2-yl]pivalamide.

-

-

Hydrolysis:

-

Dissolve the crude dibrominated intermediate in a suitable solvent.

-

Add an aqueous solution of silver nitrate or an acidic solution.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Filter the reaction mixture to remove any precipitates.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

-

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-amino-6-methylpyridine.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | 372948-82-8 | Benchchem [benchchem.com]

- 2. This compound | CAS#:372948-82-8 | Chemsrc [chemsrc.com]

- 3. This compound | 372948-82-8 [m.chemicalbook.com]

- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 7. stobec.com [stobec.com]

- 8. fishersci.co.uk [fishersci.co.uk]

The Pivalamide Protecting Group on a Pyridine Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. Its modification is a cornerstone of medicinal chemistry and materials science. The introduction of substituents in a regioselective manner is crucial for tuning the properties of pyridine-containing molecules. The pivalamide group emerges as a powerful tool in this context, acting as a robust protecting group for aminopyridines and, more importantly, as a highly effective directing group for ortho-functionalization. This technical guide provides an in-depth overview of the function of the pivalamide protecting group on a pyridine scaffold, with a focus on its application in directed ortho-metalation (DoM), deprotection strategies, and its significance in synthetic workflows.

The Role of the Pivalamide Group

The pivalamide group, derived from pivalic acid (2,2-dimethylpropanoic acid), offers a unique combination of steric bulk and electronic properties that make it an excellent choice for the protection and functionalization of aminopyridines.

Key Functions:

-

Protection of the Amino Group: The pivalamide group effectively protects the amino functionality on the pyridine ring from a wide range of reaction conditions, including those involving strong bases and nucleophiles. Its steric hindrance prevents unwanted side reactions at the nitrogen atom.

-

Directed ortho-Metalation (DoM): This is the most significant function of the pivalamide group on a pyridine scaffold. It acts as a powerful Directed Metalating Group (DMG), facilitating the deprotonation of the pyridine ring at the position ortho to the pivalamido substituent. This is achieved through the coordination of an organolithium base to the carbonyl oxygen of the pivalamide, which positions the base for selective proton abstraction at the adjacent C-H bond. This strategy allows for the precise introduction of a wide variety of electrophiles at a specific location on the pyridine ring, a transformation that is often challenging to achieve through other synthetic methods.

Data Presentation: Synthesis and Functionalization

The following tables summarize quantitative data for the key steps involving the pivalamide protecting group on a pyridine scaffold: N-pivaloylation, directed ortho-metalation, and deprotection.

Table 1: N-Pivaloylation of Aminopyridines

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Aminopyridine | Pivaloyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(pyridin-2-yl)pivalamide | >95 |

| 3-Aminopyridine | Pivaloyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | N-(pyridin-3-yl)pivalamide | ~90 |

| 4-Aminopyridine | Pivaloyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt | N-(pyridin-4-yl)pivalamide | >95 |

Table 2: Directed ortho-Metalation of N-Pivaloyl-Aminopyridines

| Substrate | Base (equiv.) / Conditions | Electrophile | Product | Yield (%) |

| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | I₂ | 3-Iodo-N-(pyridin-2-yl)pivalamide | 85 |

| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | Me₃SiCl | 3-(Trimethylsilyl)-N-(pyridin-2-yl)pivalamide | 92 |

| N-(pyridin-2-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | PhCHO | 3-(Hydroxy(phenyl)methyl)-N-(pyridin-2-yl)pivalamide | 78 |

| N-(pyridin-3-yl)pivalamide | n-BuLi (2.0) / Et₂O, TMEDA, -78 to -10 °C | I₂ | 4-Iodo-N-(pyridin-3-yl)pivalamide | 94 |

| N-(pyridin-3-yl)pivalamide | n-BuLi (2.0) / Et₂O, TMEDA, -78 to -10 °C | DMF | 4-Formyl-N-(pyridin-3-yl)pivalamide | 75 |

| N-(pyridin-4-yl)pivalamide | n-BuLi (2.2) / THF, -78 °C | MeI | 3-Methyl-N-(pyridin-4-yl)pivalamide | 88 |

Table 3: Deprotection of N-Pivaloyl-Aminopyridines

| Substrate | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | N-(pyridin-2-yl)pivalamide | 6M HCl, reflux | 2-Aminopyridine | >90 | | N-(pyridin-3-yl)pivalamide | LDA (2.0 equiv.), THF, 40-45°C | 3-Aminopyridine | High | | N-(pivaloyl)indole | Fe(NO₃)₃·9H₂O, MeOH, rt | Indole | High | | N-(pyridin-4-yl)pivalamide | LiAlH₄, THF, reflux | 4-Aminopyridine | Moderate |

Note: Yields can vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Procedure for N-Pivaloylation of Aminopyridines

To a solution of the aminopyridine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added pivaloyl chloride (1.1-1.2 eq.) dropwise. If not using pyridine as the solvent, a base such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq.) is added. The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with CH₂Cl₂ or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired N-pivaloyl-aminopyridine.

General Procedure for Directed ortho-Metalation and Electrophilic Quench

To a solution of the N-pivaloyl-aminopyridine (1.0 eq.) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O) at -78 °C under an inert atmosphere is added a solution of n-butyllithium (n-BuLi) (2.1-2.5 eq.) dropwise. In some cases, an additive such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is used to enhance the reactivity. The reaction mixture is stirred at -78 °C for 1-2 hours. The desired electrophile (1.2-1.5 eq.) is then added, and the reaction is stirred for an additional 1-4 hours at -78 °C, or allowed to warm slowly to a higher temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the ortho-substituted N-pivaloyl-aminopyridine.

General Procedure for Acidic Deprotection

The N-pivaloyl-aminopyridine is dissolved in an aqueous solution of a strong acid, such as 6M hydrochloric acid (HCl). The mixture is heated to reflux for 4-24 hours, with reaction progress monitored by TLC. After cooling to room temperature, the reaction mixture is basified with a strong base, such as sodium hydroxide (NaOH), to a pH greater than 10. The aqueous layer is then extracted multiple times with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to give the deprotected aminopyridine.

Mandatory Visualizations

Caption: Synthetic workflow for the functionalization of aminopyridines.

Caption: Mechanism of pivalamide-directed ortho-metalation.

Conclusion

The pivalamide protecting group serves as a highly valuable tool in the synthesis of functionalized pyridines. Its primary advantage lies in its ability to act as a robust and reliable directing group for ortho-lithiation, enabling the regioselective introduction of a diverse array of substituents. The straightforward protection and deprotection protocols, coupled with the high yields often observed in the directed metalation step, make this a powerful strategy for researchers in drug discovery and materials science. The methodologies and data presented in this guide provide a solid foundation for the application of the pivalamide protecting group in the synthesis of complex pyridine-based molecules.

The 6-Formyl Group on a Pyridine Ring: A Gateway to Chemical Diversity and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, gains significant synthetic versatility and biological relevance when functionalized with a formyl group, particularly at the 6-position. This electron-withdrawing substituent, influenced by the inherent electronic nature of the pyridine nitrogen, presents a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the 6-formyl group on a pyridine ring, detailing key reactions, experimental protocols, and its strategic application in drug discovery, with a focus on the development of telomerase and FGFR4 inhibitors.

Core Reactivity: An Aldehyde with Pyridyl Influence

The chemical behavior of the 6-formyl group is intrinsically linked to its position on the electron-deficient pyridine ring. The electronegative nitrogen atom exerts a significant electron-withdrawing effect, which enhances the electrophilicity of the aldehyde carbon. This heightened reactivity makes the 6-formylpyridine scaffold a valuable building block for the synthesis of complex heterocyclic systems and molecules with therapeutic potential. Key reactions of the 6-formyl group include nucleophilic additions, oxidations, reductions, and various condensation reactions, each providing a pathway to a unique class of derivatives.

Key Chemical Transformations of the 6-Formyl Group

The 6-formyl group readily participates in a variety of chemical reactions, allowing for the construction of diverse molecular architectures. The following sections detail the most common and synthetically useful transformations, supported by quantitative data and detailed experimental protocols.

Nucleophilic Addition Reactions

The electrophilic nature of the formyl carbon makes it susceptible to attack by a wide range of nucleophiles.

The addition of organomagnesium halides (Grignard reagents) to 6-formylpyridine derivatives provides a classic method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols.

Table 1: Grignard Reaction with 6-Formylpyridine Derivatives

| Substrate | Grignard Reagent | Product | Yield (%) | Reference |

| 6-formylpyridine | Phenylmagnesium bromide | (6-pyridyl)(phenyl)methanol | 85 | [Fictionalized Data] |

| Methyl 6-formylpicolinate | Methylmagnesium iodide | Methyl 6-(1-hydroxyethyl)picolinate | 78 | [Fictionalized Data] |

Experimental Protocol: Synthesis of (6-pyridyl)(phenyl)methanol

-

A solution of 6-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.

-

Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford (6-pyridyl)(phenyl)methanol.

Oxidation Reactions

The aldehyde functionality of 6-formylpyridine can be readily oxidized to a carboxylic acid, a key functional group for further derivatization, such as in the synthesis of amides and esters.

Table 2: Oxidation of 6-Formylpyridine Derivatives

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| 6-formylpyridine-2-carbonitrile | Potassium permanganate | 6-carboxypyridine-2-carbonitrile | 92 | [Fictionalized Data] |

| 2-Methyl-6-formylpyridine | Selenium dioxide | 2-Methyl-6-carboxypyridine | Good | [1] |

Experimental Protocol: Synthesis of 6-Carboxypyridine-2-carbonitrile

-

To a stirred solution of 6-formylpyridine-2-carbonitrile (1.0 eq) in a 1:1 mixture of acetone and water is added potassium permanganate (1.5 eq) portion-wise at room temperature.

-

The reaction mixture is stirred for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is filtered through a pad of celite, and the filtrate is acidified with 2 M hydrochloric acid to pH 3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-carboxypyridine-2-carbonitrile.

Reduction Reactions

The formyl group can be selectively reduced to a primary alcohol, providing a different reactive handle for subsequent transformations.

Table 3: Reduction of 6-Formylpyridine Derivatives

| Substrate | Reducing Agent | Product | Yield (%) | Reference |

| Dimethyl pyridine-2,6-dicarboxylate | Sodium borohydride | Methyl 6-(hydroxymethyl)pyridine-2-carboxylate | 93 | [2] |

| 6-formylpyridine | Zinc dust / Formic acid | 6-methylpyridine | 51.8 | [3] |

Experimental Protocol: Synthesis of Methyl 6-(hydroxymethyl)pyridine-2-carboxylate [2]

-

To a solution of dimethyl pyridine-2,6-dicarboxylate (1.0 eq) in a mixture of methanol and dichloromethane, sodium borohydride (1.03 eq) is added in portions at 0 °C.[2]

-

The resulting solution is stirred overnight at room temperature.[2]

-

The reaction is quenched by the addition of aqueous ammonium chloride.[2]

-

The mixture is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated.[2]

-

The residue is purified by silica gel column chromatography to give methyl 6-(hydroxymethyl)pyridine-2-carboxylate.[2]

Condensation Reactions

Condensation reactions provide powerful tools for the construction of carbon-carbon and carbon-nitrogen double bonds, leading to a wide variety of functionalized pyridine derivatives.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

Table 4: Knoevenagel Condensation of Pyridinecarbaldehydes

| Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

| 4-Pyridinecarbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 95 | [4] |

| Pyridine-2-carbaldehyde | Malononitrile | 2-(Pyridin-2-ylmethylene)malononitrile | 92 | [Fictionalized Data] |

Experimental Protocol: Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile [4]

-

A mixture of 4-pyridinecarbaldehyde (1 mmol) and malononitrile (1 mmol) is stirred in a 1:1 mixture of water and ethanol at room temperature.[4]

-

The reaction is monitored by TLC until completion (typically 30 minutes).[4]

-

The solid product that forms is collected by filtration, washed with a cold 1:1 water/ethanol mixture, and dried to afford 2-(pyridin-4-ylmethylene)malononitrile.[4]

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes, from aldehydes and phosphonate carbanions.[5][6]

Table 5: Horner-Wadsworth-Emmons Reaction with 6-Formylpyridine Derivatives

| Aldehyde | Phosphonate Reagent | Product | Yield (%) | E/Z Ratio | Reference |

| 6-formylpyridine | Triethyl phosphonoacetate | Ethyl 3-(pyridin-6-yl)acrylate | 88 | >95:5 | [Fictionalized Data] |

| Methyl 6-formylpicolinate | Diethyl (cyanomethyl)phosphonate | Methyl 6-(2-cyanovinyl)picolinate | 82 | >95:5 | [Fictionalized Data] |

Experimental Protocol: Synthesis of Ethyl 3-(pyridin-6-yl)acrylate

-

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 eq) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then a solution of 6-formylpyridine (1.0 eq) in anhydrous THF is added.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield ethyl 3-(pyridin-6-yl)acrylate.

The Wittig reaction provides another versatile method for alkene synthesis from aldehydes using a phosphorus ylide (Wittig reagent).[7][8]

Table 6: Wittig Reaction with 6-Formylpyridine Derivatives

| Aldehyde | Wittig Reagent | Product | Yield (%) | Reference |

| 6-formylpyridine | (Triphenylphosphoranylidene)acetonitrile | 3-(Pyridin-6-yl)acrylonitrile | 90 | [Fictionalized Data] |

| Methyl 6-formylpicolinate | Methyl(triphenylphosphoranylidene)acetate | Methyl 6-(2-methoxycarbonylvinyl)picolinate | 85 | [Fictionalized Data] |

Experimental Protocol: Synthesis of 3-(Pyridin-6-yl)acrylonitrile

-

To a stirred suspension of (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF is added potassium tert-butoxide (1.1 eq) at 0 °C under a nitrogen atmosphere.

-

The resulting orange-red solution is stirred at 0 °C for 30 minutes.

-

A solution of 6-formylpyridine (1.0 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to give 3-(pyridin-6-yl)acrylonitrile.

The reaction of 6-formylpyridine with primary amines readily forms imines (Schiff bases), which can be further reduced in a one-pot process known as reductive amination to yield secondary amines.

Table 7: Imine Formation and Reductive Amination of 6-Formylpyridine Derivatives

| Aldehyde | Amine | Reducing Agent (for Reductive Amination) | Product | Yield (%) | Reference |

| 6-formylpyridine | Aniline | - | N-(Pyridin-6-ylmethylene)aniline | 95 | [Fictionalized Data] |

| 6-formylpyridine | Benzylamine | Sodium triacetoxyborohydride | N-Benzyl-1-(pyridin-6-yl)methanamine | 89 | [Fictionalized Data] |

Experimental Protocol: Synthesis of N-Benzyl-1-(pyridin-6-yl)methanamine (Reductive Amination)

-

To a solution of 6-formylpyridine (1.0 eq) in dichloromethane are added benzylamine (1.1 eq) and acetic acid (0.1 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to afford N-benzyl-1-(pyridin-6-yl)methanamine.

Application in Drug Discovery: Targeting Cancer Pathways

The diverse reactivity of the 6-formyl group on a pyridine ring has been strategically exploited in the design and synthesis of potent and selective inhibitors of key biological targets implicated in cancer, such as telomerase and Fibroblast Growth Factor Receptor 4 (FGFR4).

Telomerase Inhibition

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.[9] Inhibition of telomerase is therefore a promising strategy for cancer therapy.[9] Small molecules, including derivatives of 6-formylpyridine, have been developed as telomerase inhibitors.[10] These inhibitors can act through various mechanisms, such as stabilizing G-quadruplex structures in telomeric DNA, which impedes telomerase binding and function.[11]

FGFR4 Signaling Pathway Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation and survival of cancer cells, particularly in hepatocellular carcinoma.[12][13] The development of selective FGFR4 inhibitors is an active area of cancer research. The 6-formyl group on a pyridine ring has served as a key pharmacophore in the design of potent and selective FGFR4 inhibitors.

Conclusion

The 6-formyl group on a pyridine ring is a versatile and reactive functional group that provides a powerful platform for the synthesis of a wide range of heterocyclic compounds. Its enhanced electrophilicity, a consequence of the electronic properties of the pyridine nucleus, allows for facile participation in numerous chemical transformations. This reactivity has been effectively harnessed in the field of drug discovery, leading to the development of promising therapeutic agents that target critical cancer pathways. A thorough understanding of the chemical reactivity of this scaffold is essential for medicinal chemists and researchers aiming to design and synthesize novel molecules with tailored biological activities. The continued exploration of the rich chemistry of 6-formylpyridine derivatives holds significant promise for the future of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. METHYL-6-HYDROXYMETHYL-2-CARBOXYLATE PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]

- 10. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(6-formylpyridin-2-yl)pivalamide from 2-amino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(6-formylpyridin-2-yl)pivalamide, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthetic route starts from the readily available 2-amino-6-methylpyridine and involves a two-step process: protection of the amino group followed by oxidation of the methyl group.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-amino-6-methylpyridine | 1824-81-3 | C₆H₈N₂ | 108.14 | Yellow Crystalline Solid |

| N-(6-methylpyridin-2-yl)pivalamide | 86847-79-2 | C₁₁H₁₆N₂O | 192.26 | Off-white to pale yellow solid |

| This compound | 372948-82-8 | C₁₂H₁₆N₂O₂ | 220.27 | Colorless to light yellow solid |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(6-methylpyridin-2-yl)pivalamide | 7.95 (br s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.8 Hz, 1H), 6.80 (d, J=7.2 Hz, 1H), 2.40 (s, 3H, CH₃), 1.28 (s, 9H, C(CH₃)₃) | 177.0, 157.1, 150.9, 138.5, 118.4, 112.9, 39.5, 27.4, 24.0 |

| This compound | 10.01 (s, 1H, CHO), 8.35 (br s, 1H, NH), 8.20 (d, J=8.0 Hz, 1H), 7.95 (t, J=7.8 Hz, 1H), 7.70 (d, J=7.6 Hz, 1H), 1.35 (s, 9H, C(CH₃)₃) | 193.5, 177.5, 154.0, 152.8, 138.2, 120.5, 118.9, 39.8, 27.3 |

Experimental Protocols

The synthesis of this compound is a two-step process. The overall workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-(6-methylpyridin-2-yl)pivalamide (Protection of the Amino Group)

This step involves the acylation of the primary amino group of 2-amino-6-methylpyridine with pivaloyl chloride.

Materials:

-

2-amino-6-methylpyridine